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Introduction

Gastrin-17 (G-17) is a crucial peptide hormone primarily responsible for regulating gastric acid
secretion, a fundamental process for protein digestion, absorption of micronutrients, and
defense against ingested pathogens.[1][2] Produced by G-cells in the gastric antrum, G-17 is
the most abundant and potent form of gastrin in this region.[3][4] Its physiological actions
extend beyond acid secretion to include the maintenance of gastric mucosal integrity and the
stimulation of gastric motility.[1] Understanding the intricate mechanisms of G-17 action is
paramount for research into gastrointestinal disorders like peptic ulcer disease, chronic
gastritis, and gastrin-producing tumors (gastrinomas), and for the development of novel
therapeutic agents that modulate gastric acidity.

Mechanism of Action: Direct and Indirect Pathways

Gastrin-17 stimulates hydrochloric acid (HCI) secretion from parietal cells in the stomach's
fundus and body through a dual mechanism involving both direct and indirect pathways. While
it can act directly on parietal cells, the primary and most significant pathway is indirect,
mediated by the release of histamine from enterochromaffin-like (ECL) cells.

G-Cell Secretion
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The synthesis and release of G-17 from antral G-cells are triggered by several stimuli,
including:

Vagal Stimulation: Mediated by gastrin-releasing peptide (GRP).

e Presence of Nutrients: Partially digested proteins and specific amino acids in the stomach
are potent stimuli.

e Gastric Distention: The physical stretching of the stomach wall.

o Elevated Gastric pH: A decrease in stomach acidity prompts gastrin release to restore the
acidic environment.

The Cholecystokinin 2 (CCK2) Receptor

Both the direct and indirect actions of Gastrin-17 are mediated through its binding to the
cholecystokinin 2 (CCK2) receptor, a G-protein-coupled receptor (GPCR). These receptors are
expressed on the surface of both parietal cells and, more critically, ECL cells. The C-terminal
tetrapeptide of Gastrin-17 is essential for the activation of the CCK2 receptor.

Indirect Pathway: The Gastrin-ECL Cell-Histamine Axis

The predominant mechanism for G-17-stimulated acid secretion involves the following steps:

e G-17 Binds to ECL Cells: Circulating G-17 binds to CCK2 receptors on ECL cells located in
the oxyntic mucosa.

o Histamine Release: This binding stimulates the synthesis (via histidine decarboxylase) and
release of histamine from the ECL cells.

o Histamine Acts on Parietal Cells: Histamine diffuses in a paracrine manner to adjacent
parietal cells and binds to their histamine H2 receptors.

» Parietal Cell Activation: The activation of H2 receptors is the most significant stimulus for the
parietal cell to secrete H+ ions via the H+/K+ ATPase proton pump.

The critical role of this indirect pathway is demonstrated by the fact that H2 receptor
antagonists can abolish gastrin-stimulated acid secretion.
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Direct Pathway

Gastrin-17 can also bind directly to CCK2 receptors on the basolateral membrane of parietal
cells. This interaction initiates an intracellular signaling cascade that leads to a modest
stimulation of acid secretion. However, this direct effect is considered secondary to the more
potent histamine-mediated pathway. Gastrin's direct action may also serve to potentiate the
effects of other secretagogues like acetylcholine.

Intracellular Signaling Pathways

Activation of the CCK2 receptor by Gastrin-17 on both ECL and parietal cells triggers the
phosphatidylinositol signaling pathway. This cascade involves the activation of Phospholipase
C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second
messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release
of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling
events, particularly the elevation of intracellular calcium, are crucial for stimulating histamine
release from ECL cells and H+/K+ ATPase activity in parietal cells. Other downstream
pathways, including P13-K/Akt and MAPK/ERK cascades, have also been implicated in the
cellular responses to gastrin.
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Caption: Gastrin-17 signaling in ECL and parietal cells. (Max Width: 760px)
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Regulation of Gastrin-17 and Acid Secretion

The secretion of gastric acid is a tightly regulated process involving a sophisticated negative
feedback loop to prevent excessive acidification of the stomach.

o Stimulation: As previously mentioned, vagal nerve activity and the presence of food stimulate
G-cells to release gastrin, initiating the acid secretion cascade.

« Inhibition: The primary inhibitor of acid secretion is somatostatin, which is released from D-
cells in the gastric antrum and oxyntic mucosa. The release of somatostatin is stimulated by
low gastric pH. Somatostatin acts via paracrine mechanisms to:

o Inhibit gastrin release from G-cells.
o Inhibit histamine release from ECL cells.
o Directly inhibit acid secretion from parietal cells.

This negative feedback ensures that as stomach acid concentration increases (and pH falls),
the stimulus for further acid production is switched off.
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Caption: Negative feedback loop regulating gastric acid secretion. (Max Width: 760px)
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Quantitative Data on Gastrin-17 Stimulated Acid
Secretion

The following table summarizes quantitative data from studies investigating the effect of gastrin
on gastric acid secretion. Direct comparisons are challenging due to variations in experimental
models, species, and gastrin analogues used.

Study Gastrin Form Measured Acid o
Model System Citation

Parameter & Dose Output

) Gastrin-17
Baseline

i (constant 5.63 £ 0.73 mmol

Stimulated Human ) ) )

] infusion, 40 H* /15 min
Secretion

pmol/kg/h)

Hormonal ] Gastrin-17 1 (1 Marked increase
o Conscious Rats ] ] )
Inhibition nmol/kg/h) in acid secretion

Gastrin-17 1 (1 Significant
nmol/kg/h) + inhibition of
Somatostatin-14 gastrin-induced
(10 nmol/kg/h) secretion

Isolated _ Maximally
Precursor Gastrin-17 (G- )

Perfused Rat effective at 0.52
Potency 17)

Stomach nmol/L

) 52-520 nmol/L
Glycine-

elicited a

extended )
) concentration-

Gastrin-17 (Gly-

dependent
G-17) _

increase

Acid output was
Gly-G-17 (520 at the same level
nmol/L) as G-17 at 0.52

nmol/L
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Key Experimental Protocols

Protocol: Measurement of Gastric Acid Secretion via
Aspiration (Pentagastrin Stimulation Test)

This invasive "gold standard" method directly measures the stomach's acid-secreting capacity.
1. Patient Preparation:
e The patient must fast overnight.

e Anasogastric or orogastric tube is inserted into the stomach, with its tip positioned in the
most dependent part (antrum). The correct placement is often verified radiologically.

2. Basal Acid Output (BAO) Measurement:

o Gastric contents are continuously aspirated for one hour.

e The aspirate is collected in four 15-minute aliquots.

» This collection represents the basal, unstimulated rate of acid secretion.
3. Stimulation:

o A stimulant is administered to induce maximal acid secretion. Pentagastrin, a synthetic
analogue of gastrin, is commonly used at a dose of 6 pug/kg body weight, administered
subcutaneously.

4. Maximal Acid Output (MAO) Measurement:

o Following stimulation, gastric contents are collected for another hour (or longer), typically in
four 15-minute aliquots.

o This collection represents the stomach's maximum secretory capacity.
5. Laboratory Analysis:

e The volume of each collected sample is measured.
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e The concentration of H+ ions is determined by titration with a standardized base (e.g., 0.1
mol/L NaOH) to a neutral pH.

» Acid output is calculated and expressed in millimoles of HCI per hour (mmol/h).

Protocol: Isolated Vascularly Perfused Rat Stomach
Model

This ex vivo model allows for the study of gastric responses to hormones and drugs while
eliminating systemic neural and endocrine influences.

1. Animal Preparation:

» Rats are fasted to ensure an empty stomach.

e The animal is anesthetized, and the stomach is surgically isolated.
2. Perfusion Setup:

e The stomach's vascular supply is cannulated, allowing it to be perfused with an oxygenated
physiological salt solution containing nutrients.

o The gastric lumen is also cannulated to allow for the collection of secreted acid.
3. Experimental Procedure:
» The preparation is allowed to stabilize to establish a basal secretion rate.

o Test substances (e.g., Gastrin-17, receptor antagonists) are added to the vascular perfusate
at desired concentrations.

e The venous outflow (for measuring histamine release) and the luminal outflow (for measuring
acid secretion) are collected in timed fractions throughout the experiment.

4. Analysis:

e Luminal samples are analyzed for acid content via titration.
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¢ Venous samples can be analyzed for histamine and other released substances (e.g.,
pancreastatin) using methods like immunoassays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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